1-(2,3-Dichloroallyl)pyridinium chloride
1-(2,3-Dichloroallyl)pyridinium chloride
Brand Name:
Vulcanchem
CAS No.:
1075-56-5
VCID:
VC21012760
InChI:
InChI=1S/C8H8Cl2N.ClH/c9-6-8(10)7-11-4-2-1-3-5-11;/h1-6H,7H2;1H/q+1;/p-1/b8-6-;
SMILES:
C1=CC=[N+](C=C1)CC(=CCl)Cl.[Cl-]
Molecular Formula:
C8H8Cl3N
Molecular Weight:
224.5 g/mol
1-(2,3-Dichloroallyl)pyridinium chloride
CAS No.: 1075-56-5
Cat. No.: VC21012760
Molecular Formula: C8H8Cl3N
Molecular Weight: 224.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1075-56-5 |
|---|---|
| Molecular Formula | C8H8Cl3N |
| Molecular Weight | 224.5 g/mol |
| IUPAC Name | 1-[(Z)-2,3-dichloroprop-2-enyl]pyridin-1-ium;chloride |
| Standard InChI | InChI=1S/C8H8Cl2N.ClH/c9-6-8(10)7-11-4-2-1-3-5-11;/h1-6H,7H2;1H/q+1;/p-1/b8-6-; |
| Standard InChI Key | RFRQQNJDUQXAAS-PHZXCRFESA-M |
| Isomeric SMILES | C1=CC=[N+](C=C1)C/C(=C/Cl)/Cl.[Cl-] |
| SMILES | C1=CC=[N+](C=C1)CC(=CCl)Cl.[Cl-] |
| Canonical SMILES | C1=CC=[N+](C=C1)CC(=CCl)Cl.[Cl-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator